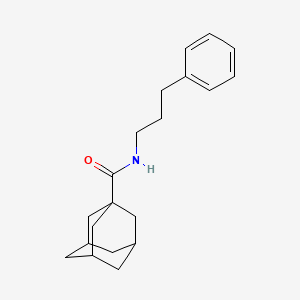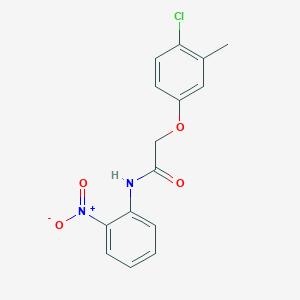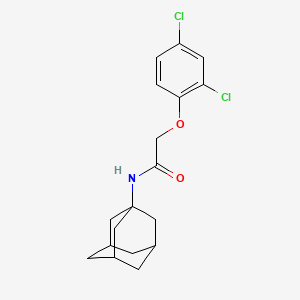
N-(3-苯基丙基)-1-金刚烷甲酰胺
描述
N-(3-phenylpropyl)-1-adamantanecarboxamide, also known as APICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential for scientific research. APICA is a member of the adamantylindole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. The purpose of
科学研究应用
选择性 5-HT2 受体拮抗剂
已合成一系列 1-金刚烷甲酰胺,包括与 N-(3-苯基丙基)-1-金刚烷甲酰胺相关的化合物,发现它们是有效的选择性 5-HT2 受体拮抗剂。值得注意的是,一种化合物在体外和体内均表现出有效的抗血小板作用,表明在心血管研究中具有潜在应用 (Fujio 等人,2000 年)。
聚合物合成和表征
- 已合成含有金刚烷部分的聚酰胺,包括与 N-(3-苯基丙基)-1-金刚烷甲酰胺相关的聚酰胺。这些聚合物表现出高拉伸强度、玻璃化转变温度和热稳定性 (Chern 等人,1998 年)。
- 由含有金刚烷基团的二胺合成的聚酰胺和聚酰亚胺在极性溶剂中表现出显着的溶解性、高玻璃化转变温度和热稳定性。这表明它们在高性能材料中具有潜在用途 (Liaw 等人,1999 年)。
抗病毒活性
含有金刚烷的化合物,包括与 N-(3-苯基丙基)-1-金刚烷甲酰胺相似的结构,在细胞培养中对流感病毒表现出抗病毒活性。这些化合物作为病毒融合的抑制剂,突出了它们在抗病毒药物开发中的潜力 (Göktaş 等人,2012 年)。
催化合成
N-芳基(苯基)金刚烷-1-甲酰胺在结构上与 N-(3-苯基丙基)-1-金刚烷甲酰胺相似,它们是使用涉及三氯化磷的催化过程合成的。该方法为合成这些化合物提供了一种潜在的有效途径 (Shishkin 等人,2020 年)。
神经应用
金刚烷衍生物,包括 N-(3-苯基丙基)-1-金刚烷甲酰胺类似物,被发现具有神经保护特性。它们作为各种神经受体和通道的抑制剂,并表现出抗氧化潜力,表明它们在神经保护和神经学检测开发中的潜在用途 (Joubert 等人,2011 年)。
属性
IUPAC Name |
N-(3-phenylpropyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c22-19(21-8-4-7-15-5-2-1-3-6-15)20-12-16-9-17(13-20)11-18(10-16)14-20/h1-3,5-6,16-18H,4,7-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXBKMRWEGHEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(3,4-difluorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949297.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949309.png)
![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)
![2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949318.png)
![4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide](/img/structure/B3949323.png)
![N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949334.png)
![N-(4-tert-butylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949335.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949355.png)
![2-[(3,4-difluorophenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B3949371.png)
![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)

